3-(4-Bromophenyl)cyclobutanol

Description

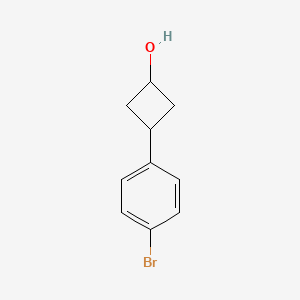

3-(4-Bromophenyl)cyclobutanol (C₁₀H₁₁BrO) is a cyclobutanol derivative featuring a 4-bromophenyl substituent at the 3-position of the cyclobutane ring. Its structure includes a hydroxyl group and a brominated aromatic ring, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound exists in cis and trans stereoisomeric forms, with the trans isomer (CAS 1236410-46-0) being more commonly referenced in supplier databases .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZJORQWSPNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)cyclobutanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to form a phenylcyclobutanol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: 3-(4-Bromophenyl)cyclobutanone

Reduction: 3-Phenylcyclobutanol

Substitution: 3-(4-Aminophenyl)cyclobutanol or 3-(4-Thiocyanatophenyl)cyclobutanol

Scientific Research Applications

Key Reactions

- Oxidation : Converts the hydroxyl group to a ketone, yielding 3-(4-Bromophenyl)cyclobutanone.

- Reduction : Reduces the bromine atom to form 3-Phenylcyclobutanol.

- Substitution : Allows for the introduction of other functional groups through nucleophilic substitution reactions.

Organic Synthesis

3-(4-Bromophenyl)cyclobutanol serves as a versatile intermediate in organic synthesis. It is used to construct more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block .

| Application | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Reaction Type | Oxidation, reduction, substitution |

Biological Studies

Research has indicated that this compound exhibits potential biological activity. Interaction studies have focused on its binding affinity to various biological targets, providing insights into its pharmacological profile. This compound may modulate enzymatic pathways and receptor activities, which is crucial for drug development .

Case Study : A study investigated the compound's effects on specific enzyme inhibition, revealing its potential as an anti-inflammatory agent.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic properties. Preliminary investigations suggest that it may possess anti-inflammatory and anticancer activities. The compound's ability to interact with specific molecular targets positions it as a candidate for further pharmacological exploration.

| Therapeutic Area | Potential Activity |

|---|---|

| Anti-inflammatory | Yes |

| Anticancer | Yes |

Industrial Applications

The compound is also utilized in industrial applications, particularly in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-(4-Bromophenyl)-3,3-diphenylcyclobutan-1-ol

- Structure: Cyclobutanol core with 4-bromophenyl and two phenyl substituents at the 1- and 3-positions.

- Synthesis: Prepared via Pd-catalyzed ring-opening polymerization of cyclobutanols, with NMR data confirming its structure .

cis-3-(4-Bromophenyl)cyclobutanol

- Structure : Stereoisomer of the target compound with cis configuration of hydroxyl and bromophenyl groups.

- Relevance : Highlighted in supplier catalogs (CAS 1183047-51-9), this isomer may exhibit distinct physical properties (e.g., solubility, melting point) due to stereochemical effects .

Brodifacoum and Difethialone

- Structure : 4-Hydroxycoumarin derivatives with 4-bromophenyl-containing side chains.

- Divergence: While these compounds share a bromophenyl moiety, their coumarin core and tetracyclic frameworks contrast sharply with the cyclobutanol scaffold, limiting direct structural comparability.

Biological Activity

3-(4-Bromophenyl)cyclobutanol is an organic compound characterized by a cyclobutanol ring substituted with a 4-bromophenyl group. Its molecular formula is C10H11BrO, and it has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

This compound can be synthesized through various methods, with one common approach involving the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base like sodium hydride. This reaction is typically conducted under anhydrous conditions to optimize yield and prevent hydrolysis.

Key Features

- Molecular Weight : 227.10 g/mol

- Functional Groups : Hydroxyl group (–OH) and bromine substitution

- Reactivity : The hydroxyl group allows for oxidation to form ketones, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Research indicates that it could affect inflammatory pathways, potentially leading to anti-inflammatory effects.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anti-inflammatory Activity : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in reducing tumor growth in murine models .

In Vitro Studies

A study published in the European Journal of Medicinal Chemistry highlighted the compound's binding affinity to various biological targets. The results indicated significant interactions with enzymes involved in inflammatory responses, which could lead to therapeutic applications .

In Vivo Studies

Research conducted on animal models has shown that treatment with this compound resulted in reduced inflammation markers and tumor size. These findings underscore its potential as a novel therapeutic agent for inflammatory and cancerous conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)cyclobutanol | C10H11ClO | Chlorine substitution alters reactivity |

| 3-(4-Fluorophenyl)cyclobutanol | C10H11F O | Fluorine substitution affects biological activity |

| 3-(4-Methylphenyl)cyclobutanol | C11H13O | Methyl group may influence pharmacological properties |

The unique bromine substitution in this compound imparts distinct electronic characteristics that enhance its reactivity and biological interactions compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.